(4-Fluoro-phenylamino)-phenyl-acetic acid
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Overview
Description
(4-Fluoro-phenylamino)-phenyl-acetic acid is an organic compound that features a phenyl ring substituted with a fluoro group and an amino group, which is further connected to a phenyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenylamino)-phenyl-acetic acid typically involves the reaction of 4-fluoroaniline with phenylacetic acid under specific conditions. One common method includes:
Step 1: Nitration of phenylacetic acid to introduce a nitro group.
Step 2: Reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Step 3: Coupling of the resulting amine with 4-fluoroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the fluoro group can yield corresponding hydroxy derivatives.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amino or thiol-substituted derivatives.
Scientific Research Applications
(4-Fluoro-phenylamino)-phenyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenylamino)-phenyl-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the phenyl-acetic acid moiety can facilitate cellular uptake and distribution. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the fluoro and amino substitutions, resulting in different chemical properties and biological activities.
4-Fluoroaniline: Contains the fluoro group but lacks the phenyl-acetic acid moiety, leading to distinct reactivity and applications.
4-Fluorophenylacetic acid: Similar structure but without the amino group, affecting its interaction with biological targets.
Uniqueness: (4-Fluoro-phenylamino)-phenyl-acetic acid is unique due to the combination of the fluoro group, amino group, and phenyl-acetic acid moiety, which together confer specific chemical reactivity and potential biological activity not observed in the individual components.
Properties
IUPAC Name |
2-(4-fluoroanilino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPMXYTSHYNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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